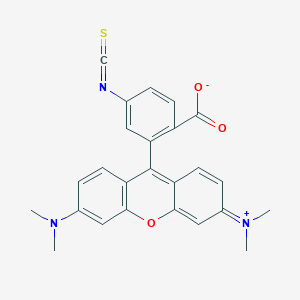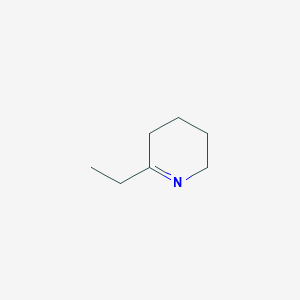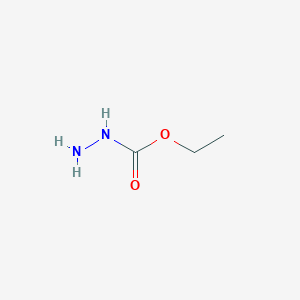
3-Allylproline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allylproline is a non-proteinogenic amino acid that has attracted the attention of researchers due to its unique chemical structure and potential applications in various fields. This amino acid contains an allyl group attached to the proline ring, which makes it different from other amino acids.
Mechanism Of Action
The mechanism of action of 3-Allylproline is not fully understood. However, it is believed to interact with enzymes and receptors in the body and modulate their activity. It has been shown to inhibit the activity of collagenase, an enzyme that breaks down collagen in the body. This inhibition can lead to increased collagen levels, which can be beneficial for wound healing and tissue repair.
Biochemical And Physiological Effects
3-Allylproline has been shown to have several biochemical and physiological effects. It has been shown to increase collagen levels in the body, which can be beneficial for wound healing and tissue repair. It has also been shown to have antioxidant and anti-inflammatory properties, which can be beneficial for the treatment of various diseases such as arthritis and cancer.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3-Allylproline in lab experiments is its unique chemical structure, which can lead to the synthesis of peptides and proteins with improved stability and biological activity. Additionally, its potential use in drug design and development makes it an attractive compound for researchers. However, one of the limitations of using 3-Allylproline is its limited availability and high cost, which can make it difficult to use in large-scale experiments.
Future Directions
There are several future directions for the study of 3-Allylproline. One direction is the development of new methods for the synthesis of 3-Allylproline and its derivatives. Another direction is the study of its potential use in drug design and development. Additionally, the study of its mechanism of action and its effects on enzymes and receptors in the body can lead to the development of new therapies for various diseases. Finally, the study of its effects on collagen levels and tissue repair can lead to the development of new treatments for wound healing and tissue repair.
Synthesis Methods
The synthesis of 3-Allylproline involves the reaction of proline with allyl bromide in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and produces 3-Allylproline as the main product. The purity of the product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
3-Allylproline has been used in various scientific research studies due to its unique chemical structure and potential applications. It has been used as a building block for the synthesis of peptides and proteins with improved stability and biological activity. It has also been used as a chiral auxiliary in asymmetric synthesis reactions. Additionally, 3-Allylproline has been studied for its potential use in drug design and development.
properties
CAS RN |
136880-96-1 |
|---|---|
Product Name |
3-Allylproline |
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
(2S,3S)-3-prop-2-enylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c1-2-3-6-4-5-9-7(6)8(10)11/h2,6-7,9H,1,3-5H2,(H,10,11)/t6-,7-/m0/s1 |
InChI Key |
TWPAYONCYJOPLY-BQBZGAKWSA-N |
Isomeric SMILES |
C=CC[C@H]1CCN[C@@H]1C(=O)O |
SMILES |
C=CCC1CCNC1C(=O)O |
Canonical SMILES |
C=CCC1CCNC1C(=O)O |
synonyms |
3-allyl-L-proline 3-allylproline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate](/img/structure/B149026.png)
![Methyl 3-[(4R,5S,6R,9R,10R)-9-methyl-4-prop-1-en-2-yl-5-tetracyclo[7.2.1.01,6.08,10]dodecanyl]propanoate](/img/structure/B149029.png)

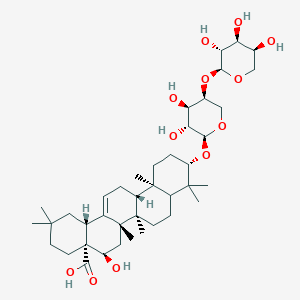
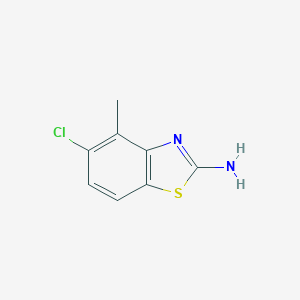
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B149044.png)
![[4-(3-acetyloxy-3-methylpent-4-enyl)-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate](/img/structure/B149045.png)
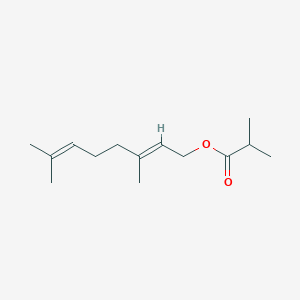

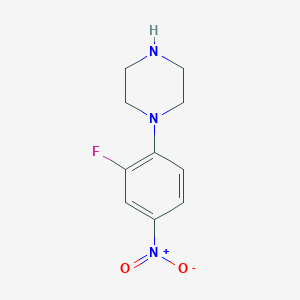
![1-ethenyl-9H-pyrido[3,4-b]indol-8-ol](/img/structure/B149066.png)
